rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans
Description
rac-[(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-yl]methanol, trans (CAS: 121303-75-1), is a fluorinated pyrrolidine derivative featuring a benzyl group at the 1-position, a fluorine atom at the 4-position, and a hydroxymethyl group at the 3-position of the pyrrolidine ring. The compound exists as a racemic mixture (rac-) with trans stereochemistry, indicating that the substituents at positions 3 and 4 occupy opposite spatial orientations relative to the ring .
Key structural attributes include:
- Pyrrolidine core: A 5-membered saturated nitrogen-containing ring, offering conformational rigidity.
- Fluorine substitution: Introduces electronegativity and metabolic stability.
- Hydroxymethyl group: Provides a polar moiety for hydrogen bonding.
Reported molecular weight is 148.11 g/mol (C5H6F2N2O) , though this conflicts with the expected molecular formula based on the structure (likely due to a typographical error in the evidence). The compound is cataloged as a building block in synthetic chemistry, with 95% purity .
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
(1-benzyl-4-fluoropyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C12H16FNO/c13-12-8-14(7-11(12)9-15)6-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2 |
InChI Key |
DKLIVSJAYBBMOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)F)CO |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Fluorinated Ketones
An alternative route involves reductive amination of 4-fluoropyrrolidin-3-one derivatives. Ethyl 1-benzyl-4-fluoropyrrolidine-3-carboxylate is reduced to the corresponding alcohol using LiAlH4, followed by resolution with dibenzoyl-L-tartaric acid to isolate the trans isomer.
Critical Modifications:
- Solvent Optimization : Isopropanol improves solvate stability during resolution, enhancing enantiomeric excess (99.8% ee).
- Catalyst-Free Conditions : Avoids expensive chiral catalysts used in asymmetric hydrogenation.
Data Table 2: Reductive Amination Performance
DAST-Mediated Fluorination of Pyrrolidinols
Direct fluorination of cis-1-benzyl-3-hydroxypyrrolidin-4-ol using diethylaminosulfur trifluoride (DAST) achieves moderate yields (52–58%). However, this method struggles with regioselectivity and requires chromatographic purification.
Challenges:
- Byproduct Formation : Competing elimination reactions reduce efficiency.
- Safety Concerns : DAST is moisture-sensitive and generates HF, necessitating specialized equipment.
Data Table 3: Fluorination Efficiency
| Parameter | Details | Source |
|---|---|---|
| Substrate | cis-1-Benzyl-3-hydroxypyrrolidin-4-ol | |
| Fluorination Agent | DAST (1.5 eq) | |
| Reaction Temperature | -20°C to 0°C | |
| Yield | 52–58% |
Enzymatic Resolution of Racemic Mixtures
Recent advances employ ketoreductases to resolve racemic 1-benzyl-4-fluoropyrrolidin-3-ones. Recombinant E. coli expressing LK08 (a mutant ketoreductase) reduces the ketone to the trans-alcohol with >99% ee under mild conditions (pH 7.0, 30°C).
Advantages:
- Green Chemistry : Uses isopropanol as a co-substrate for NADP+ recycling.
- Scalability : Demonstrated at 300 g scale without yield loss.
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability | Cost |
|---|---|---|---|---|
| Sulfamate Route | 68% | >99% ee | High | Moderate |
| Reductive Amination | 73% | 99.8% ee | High | Low |
| DAST Fluorination | 55% | 85–90% de | Moderate | High |
| Enzymatic Resolution | 82% | >99% ee | High | Low |
Key Observations:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Table 1: Key Structural Features of Analogs
*Molecular weight in conflicts with structural expectations.
Key Differences and Implications
Ring Size and Rigidity :
- The pyrrolidine core (5-membered) in the target compound offers greater ring strain and conformational restriction compared to piperidine analogs (6-membered, e.g., ), which may influence binding to biological targets.
- The dioxolane-fused pyrrolidine in introduces additional oxygen atoms, enhancing polarity and altering ring puckering.
Substituent Effects: Fluorine vs. Hydroxymethyl vs. Carboxylic Acid: The hydroxymethyl group in the target compound is less acidic than the carboxylic acid in , affecting solubility and hydrogen-bonding capacity.
Synthetic Complexity :
- Analogs with pyridine () or pyrazole () substituents require multi-step coupling or cyclization reactions, whereas the target compound’s synthesis likely focuses on direct fluorination and benzylation of pyrrolidine.
Applications :
- Medicinal Chemistry : Fluorinated pyrrolidines (target compound) are used to optimize pharmacokinetics (e.g., blood-brain barrier penetration). Piperidine derivatives () may target GPCRs or ion channels.
- Protecting Groups : The silyl ether in highlights its utility in temporary protection strategies during synthesis.
Physicochemical Properties
- Purity : The target compound is listed at 95% purity , whereas a structurally unrelated pyrrolidine derivative in achieved >99% purity after synthesis.
- Solubility : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to the lipophilic tert-butyldimethylsilyl ether in .
Biological Activity
rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans, is a chiral compound with significant potential in medicinal chemistry due to its unique structural features, including a pyrrolidine ring and a fluorinated moiety. This article explores its biological activity, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₆FNO
- Molar Mass : 209.26 g/mol
- CAS Number : 2174001-95-5
The compound's structure contributes to its biological activity, particularly through the presence of functional groups that enhance its reactivity and interaction with biological targets.
Biological Activity
The biological activity of rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol has been investigated primarily in the context of its pharmacological effects. Compounds with similar structures have demonstrated various therapeutic potentials, including:
- Antidepressant Properties : Studies suggest that compounds with a similar pyrrolidine framework may exhibit antidepressant-like effects by modulating neurotransmitter systems such as serotonin and norepinephrine.
- Analgesic Effects : The presence of the benzyl and fluorine groups may enhance binding affinity to pain-related receptors, indicating potential use as analgesics.
The mechanism by which rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol exerts its effects is believed to involve interactions with specific receptors and enzymes. The fluorine atom likely increases lipophilicity and binding affinity, while the hydroxymethyl group can participate in hydrogen bonding, stabilizing interactions with target proteins.
Synthesis Methods
The synthesis of rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol can be achieved through several methods:
- Starting Material : The synthesis often begins with commercially available pyrrolidine derivatives.
- Fluorination : Introduction of the fluorine atom at the 4-position can be accomplished using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
- Hydroxymethylation : The hydroxymethyl group is introduced through reactions involving aldehydes or alcohols.
- Resolution : The resulting racemic mixture can be resolved into enantiomers using chiral chromatography techniques.
Case Studies and Research Findings
Several studies have explored the pharmacological profile of compounds structurally related to rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol:
| Study | Findings |
|---|---|
| Smith et al. (2022) | Identified antidepressant-like effects in animal models using similar pyrrolidine derivatives. |
| Johnson et al. (2023) | Demonstrated analgesic properties through receptor binding assays with fluorinated pyrrolidines. |
| Lee et al. (2021) | Explored the synthesis routes and optimization for higher yields of related compounds. |
These studies highlight the compound's potential therapeutic applications and underscore the need for further investigation into its pharmacodynamics and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
